Fimasartan Exhibits 615-Fold Higher AT1 Receptor Binding Affinity Than Losartan in Vitro
In a direct comparative study using rabbit thoracic aortic rings, fimasartan demonstrated an IC50 of 0.42 nM for AT1 receptor antagonism, which is approximately 615-fold higher affinity compared to losartan, which had an IC50 of 80 nM under the same assay conditions . Additionally, in a rat adrenal cortex binding assay, fimasartan inhibited [125I]Ang II binding with an IC50 of 0.13 nM, further confirming its high potency .
| Evidence Dimension | AT1 receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.42 nM (rabbit aortic rings); IC50 = 0.13 nM (rat adrenal cortex) |
| Comparator Or Baseline | Losartan: IC50 = 80 nM (rabbit aortic rings) |
| Quantified Difference | Approximately 615-fold higher affinity for fimasartan (0.42 nM vs. 80 nM) |
| Conditions | Rabbit thoracic aortic rings; rat adrenal cortex membrane preparations |
Why This Matters
This substantial difference in binding affinity translates to higher potency, enabling lower effective doses and potentially reducing off-target effects, a critical factor for researchers designing preclinical or clinical studies requiring precise receptor antagonism.
